molecular formula C20H17N3O5 B10955136 2-hydroxy-N'-{(E)-[5-(2-methyl-4-nitrophenyl)furan-2-yl]methylidene}-2-phenylacetohydrazide

2-hydroxy-N'-{(E)-[5-(2-methyl-4-nitrophenyl)furan-2-yl]methylidene}-2-phenylacetohydrazide

Cat. No.: B10955136
M. Wt: 379.4 g/mol
InChI Key: WOXYYSFWYOJWPE-CIAFOILYSA-N
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Description

2-HYDROXY-N’-{(E)-1-[5-(2-METHYL-4-NITROPHENYL)-2-FURYL]METHYLIDENE}-2-PHENYLACETOHYDRAZIDE is a complex organic compound with a molecular formula of C18H15N3O4 This compound is known for its unique structural features, which include a hydrazide group, a phenyl ring, and a furan ring substituted with a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-HYDROXY-N’-{(E)-1-[5-(2-METHYL-4-NITROPHENYL)-2-FURYL]METHYLIDENE}-2-PHENYLACETOHYDRAZIDE typically involves the condensation of 2-hydroxy-2-phenylacetic acid hydrazide with an aldehyde or ketone derivative. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-HYDROXY-N’-{(E)-1-[5-(2-METHYL-4-NITROPHENYL)-2-FURYL]METHYLIDENE}-2-PHENYLACETOHYDRAZIDE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxides, reduction may produce amino derivatives, and substitution reactions can result in a variety of substituted compounds .

Scientific Research Applications

2-HYDROXY-N’-{(E)-1-[5-(2-METHYL-4-NITROPHENYL)-2-FURYL]METHYLIDENE}-2-PHENYLACETOHYDRAZIDE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-HYDROXY-N’-{(E)-1-[5-(2-METHYL-4-NITROPHENYL)-2-FURYL]METHYLIDENE}-2-PHENYLACETOHYDRAZIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or catalysis. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-HYDROXY-N’-{(E)-1-[5-(2-METHYL-4-NITROPHENYL)-2-FURYL]METHYLIDENE}-2-PHENYLACETOHYDRAZIDE lies in its specific structural features, such as the combination of a hydrazide group, a phenyl ring, and a furan ring substituted with a nitrophenyl group. These features contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various scientific research applications .

Properties

Molecular Formula

C20H17N3O5

Molecular Weight

379.4 g/mol

IUPAC Name

2-hydroxy-N-[(E)-[5-(2-methyl-4-nitrophenyl)furan-2-yl]methylideneamino]-2-phenylacetamide

InChI

InChI=1S/C20H17N3O5/c1-13-11-15(23(26)27)7-9-17(13)18-10-8-16(28-18)12-21-22-20(25)19(24)14-5-3-2-4-6-14/h2-12,19,24H,1H3,(H,22,25)/b21-12+

InChI Key

WOXYYSFWYOJWPE-CIAFOILYSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)/C=N/NC(=O)C(C3=CC=CC=C3)O

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C=NNC(=O)C(C3=CC=CC=C3)O

Origin of Product

United States

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